(3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane
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Overview
Description
(3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane is an organosilicon compound with the molecular formula C11H23ClO4Si. This compound is characterized by the presence of both chloropropyl and oxiranylmethoxy groups attached to a silicon atom. It is commonly used in various chemical applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane typically involves the reaction of (3-chloropropyl)dimethoxysilane with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(3−Chloropropyl)dimethoxysilane+Glycidol→(3−Chloropropyl)dimethoxy−(3−(oxiranylmethoxy)propyl)silane
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions.
Ring-Opening Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids or Bases: For catalyzing ring-opening reactions.
Water or Alcohols: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Ring-Opened Products: Such as diols or amino alcohols.
Silanols: From hydrolysis reactions.
Scientific Research Applications
Chemistry
In chemistry, (3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the modification of surfaces to introduce reactive groups.
Biology
In biological research, this compound is used to functionalize biomolecules and surfaces, enabling the study of interactions at the molecular level.
Medicine
In medicine, this compound is explored for its potential in drug delivery systems and as a component in biomedical devices.
Industry
Industrially, it is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of (3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane involves its reactivity with various nucleophiles and electrophiles. The chloropropyl group can undergo substitution reactions, while the oxirane ring can participate in ring-opening reactions. These reactions enable the compound to form covalent bonds with other molecules, thereby modifying surfaces or creating new compounds.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- (3-Glycidoxypropyl)trimethoxysilane
- (3-Chloropropyl)triethoxysilane
Uniqueness
(3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane is unique due to the presence of both chloropropyl and oxiranylmethoxy groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group.
Properties
CAS No. |
71808-64-5 |
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Molecular Formula |
C11H23ClO4Si |
Molecular Weight |
282.83 g/mol |
IUPAC Name |
3-chloropropyl-dimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C11H23ClO4Si/c1-13-17(14-2,7-3-5-12)8-4-6-15-9-11-10-16-11/h11H,3-10H2,1-2H3 |
InChI Key |
SHHJBXUNQPONIK-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOCC1CO1)(CCCCl)OC |
Origin of Product |
United States |
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